Glucosyl steviol - 64977-89-5

Glucosyl steviol

Catalog Number: EVT-505871
CAS Number: 64977-89-5
Molecular Formula: C26H40O8
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucosyl steviol refers to a class of steviol glycosides, natural sweeteners derived from the Stevia rebaudiana Bertoni plant. These compounds are composed of a diterpene aglycone called steviol, which is glycosylated at different positions with glucose moieties. [] The degree and position of glycosylation significantly influence the sweetness and taste quality of these compounds. [, ] Stevioside and rebaudioside A are the most abundant glucosyl steviosides found in the Stevia plant. []

Synthesis Analysis
  • Extraction and purification from Stevia rebaudiana Bertoni: This traditional method involves extracting the glycosides from the plant material, followed by purification using chromatographic techniques. []

  • Enzymatic modification of stevioside: This approach utilizes various enzymes, such as cyclodextrin glucanotransferase (CGTase), dextrin dextranase (DDase), and β-galactosidases, to modify the glycosylation pattern of stevioside, yielding novel glucosyl steviosides with altered sweetness profiles. [, , , , , , , , , ] For instance, rubusoside, another naturally occurring glucosyl steviol found in Rubus suavissimus, can be enzymatically glucosylated using the CGTase system, leading to derivatives with enhanced sweetness. []

Molecular Structure Analysis
  • Transglucosylation: This reaction involves the transfer of glucose units from a donor molecule to a glucosyl steviol acceptor, catalyzed by enzymes like CGTase, DDase, and various glucosidases. [, , , , , ] This process allows for the synthesis of novel derivatives with altered glycosylation patterns and sweetness profiles. [, , ]

  • Selective protection and deprotection: Strategies involving the protection and deprotection of specific hydroxyl groups on the glucose units allow for regio-selective modifications. For example, the 4-hydroxyl group of the 19-COO-glucose moiety in rubusoside can be selectively protected by β-galactosylation, enabling targeted glucosylation at the 13-O-glucose moiety. []

Mechanism of Action

While the exact mechanism of action by which glucosyl steviosides elicit their sweet taste is not fully understood, it is believed to involve the interaction of their molecular structure with taste receptors on the tongue. The specific arrangement and type of glycosylation on the steviol backbone influence the binding affinity and activation of these receptors, leading to the perception of sweetness. []

Physical and Chemical Properties Analysis

Glucosyl steviosides are generally white, crystalline powders with high solubility in water. [] Their taste quality and sweetness intensity vary depending on the type and degree of glycosylation. [, ] For instance, some glucosylated derivatives of rubusoside exhibit significantly higher sweetness potency compared to stevioside and rebaudioside A. [, ]

Applications
  • Natural Sweeteners: Glucosyl steviosides, particularly stevioside and rebaudioside A, are used as natural, non-caloric sweeteners in a wide range of products, including beverages, confectionery, and tabletop sweeteners. [] They provide a sweet taste without contributing to calorie intake, making them suitable for individuals managing weight or those with conditions like diabetes.

  • Food Additives: Glucosyl steviosides can also function as flavor enhancers and modifiers in various food products, improving the overall sensory profile. []

  • Research Tools: The diverse structures and properties of glucosyl steviosides, particularly those obtained through enzymatic modifications, make them valuable research tools for studying the relationship between structure and sweetness perception. [, , ]

Stevioside

  • Relevance: Stevioside is a key starting material for the enzymatic production of various glucosyl steviol derivatives. It is structurally similar to glucosyl steviol, differing only in the number and arrangement of the glucose units attached to the steviol backbone. [, , , ]

Rebaudioside A

  • Relevance: Rebaudioside A is often compared to glucosyl steviol and its derivatives in terms of sweetness quality and potency. It serves as a benchmark compound for evaluating the sensory properties of novel steviol glycosides. []

Rubusoside

  • Relevance: Rubusoside and its transglycosylated derivatives have been studied alongside glucosyl steviol derivatives for their sweetness properties. This research aims to explore the structure-sweetness relationship within the steviol glycoside family. [, , , , ]

Steviolbioside

  • Relevance: Steviolbioside serves as a precursor for the synthesis of novel sweeteners through 1,4-α-transglucosylation, similar to the modification of glucosyl steviol. This indicates the potential for generating a diverse range of sweeteners by modifying the glycosylation pattern of steviol-based compounds. [, ]

Steviolmonoside

  • Relevance: Steviolmonoside acts as both a substrate and a product in reactions catalyzed by glucosyltransferases involved in the biosynthesis of steviol glycosides. It represents an intermediate step in the glycosylation pathway of glucosyl steviol and other related compounds. []

13-O-β-Sophorosyl-19-O-β-laminaritriosyl steviol

  • Relevance: This compound exemplifies the potential of enzymatic modification to create novel glucosyl steviol derivatives with potentially altered sweetness profiles. []

13-O-β-32-β-Glucosylsophorosyl-19-O-β-glucosyl steviol

  • Relevance: This compound further highlights the versatility of enzymatic transglucosylation in producing a diverse range of glucosyl steviol derivatives. []

13-O-[β-Maltotriosyl-(1 → 2)-β-D-glucosyl]-19-O-β-D-glucosyl-steviol

  • Relevance: This derivative demonstrates the potential of using various enzymes, like pullulanase, to create novel glucosyl steviol derivatives with enhanced sweetness and desirable taste profiles. []

13-O-β-Sophorosyl-19-O-β-isomaltosyl-steviol

  • Relevance: This compound, along with other products from Biozyme L transglucosylation, provides insights into the influence of different glycosyl donors on the structure and taste of resulting glucosyl steviol derivatives. []

13-O-(6-α-Glucosyl-2-β-glucosyl-β-glucosyl)-19-O-β-glucosyl-steviol

  • Relevance: This compound exemplifies the specific action of DDase in catalyzing α-1,6 transglucosylation, leading to the formation of a distinctive glucosyl steviol derivative. [, ]

Properties

CAS Number

64977-89-5

Product Name

Glucosyl steviol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C26H40O8

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1

InChI Key

OQPOFZJZPYRNFF-CULFPKEHSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

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